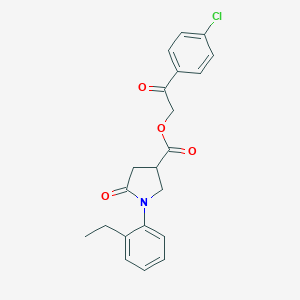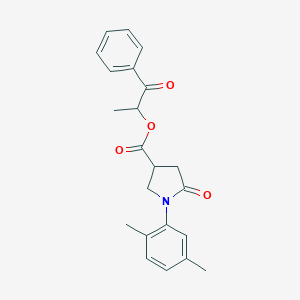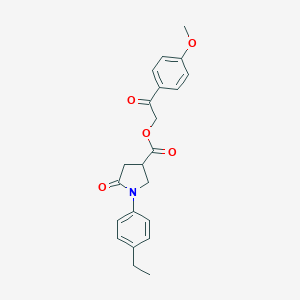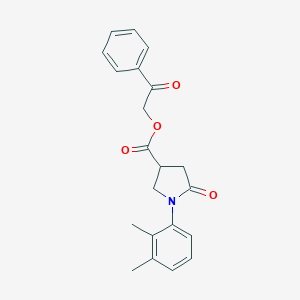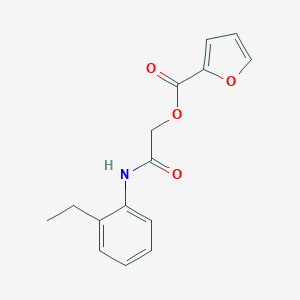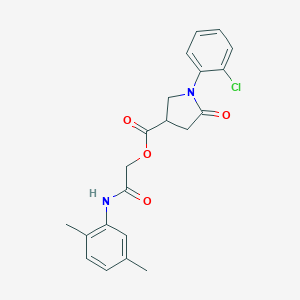![molecular formula C18H19NO4 B271306 7-[(3-Methoxyphenyl)carbamoyl]tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid](/img/structure/B271306.png)
7-[(3-Methoxyphenyl)carbamoyl]tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-[(3-Methoxyphenyl)carbamoyl]tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 7-[(3-Methoxyphenyl)carbamoyl]tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in the development of diseases. The compound has also been shown to have antioxidant and anti-inflammatory properties, which contribute to its therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects in the body. The compound has been shown to reduce the production of inflammatory cytokines, which can help to reduce inflammation and pain. It has also been shown to induce apoptosis in cancer cells, which can help to slow down tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 7-[(3-Methoxyphenyl)carbamoyl]tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid in lab experiments is its ability to selectively target specific enzymes and signaling pathways. This makes it a valuable tool for studying the mechanisms of various diseases. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the study of 7-[(3-Methoxyphenyl)carbamoyl]tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid. One potential direction is the development of new drugs that are based on the structure of this compound. Another direction is the study of its potential applications in the treatment of other diseases such as autoimmune disorders and cardiovascular diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
In conclusion, this compound is a promising compound that has potential applications in various fields of scientific research. Its ability to selectively target specific enzymes and signaling pathways makes it a valuable tool for studying the mechanisms of various diseases. Further research is needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
The synthesis of 7-[(3-Methoxyphenyl)carbamoyl]tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid involves the reaction of 3-methoxyphenyl isocyanate and tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid. The reaction is carried out in the presence of a suitable solvent and a catalyst. The resulting product is then purified through various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
7-[(3-Methoxyphenyl)carbamoyl]tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid has been studied for its potential applications in various fields of scientific research. One of the primary applications is in the development of new drugs. The compound has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders.
Propriétés
Formule moléculaire |
C18H19NO4 |
|---|---|
Poids moléculaire |
313.3 g/mol |
Nom IUPAC |
7-[(3-methoxyphenyl)carbamoyl]tricyclo[3.2.2.02,4]non-8-ene-6-carboxylic acid |
InChI |
InChI=1S/C18H19NO4/c1-23-10-4-2-3-9(7-10)19-17(20)15-11-5-6-12(14-8-13(11)14)16(15)18(21)22/h2-7,11-16H,8H2,1H3,(H,19,20)(H,21,22) |
Clé InChI |
BTBDDWHUYILONR-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)NC(=O)C2C3C=CC(C2C(=O)O)C4C3C4 |
SMILES canonique |
COC1=CC=CC(=C1)NC(=O)C2C3C=CC(C2C(=O)O)C4C3C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




